An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing a thorough understanding of its chemical identity, physical and chemical properties, spectral data, and safety considerations.
Chemical Identity and Structure
1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is the hydrochloride salt of 1-benzyl-4-hydroxypiperidine-4-carboxylic acid. The presence of a benzyl group on the piperidine nitrogen, along with a hydroxyl and a carboxylic acid group at the C4 position, makes it a versatile building block in medicinal chemistry. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which can be advantageous in various synthetic and biological applications.
The chemical structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is characterized by a piperidine ring N-substituted with a benzyl group. The C4 position of the piperidine ring is substituted with both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen by hydrochloric acid.
Molecular Formula: C₁₃H₁₈ClNO₃
Molecular Weight: 271.74 g/mol
CAS Number: 1262988-77-1
Synonyms:
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1-(phenylmethyl)-4-hydroxypiperidine-4-carboxylic acid hydrochloride
Free Base Information:
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is crucial for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Physical State | Solid, white to off-white crystalline powder. | [2] |
| Melting Point | Data not available for the hydrochloride salt. The free base has a reported melting point of 61-63 °C. | [2] |
| Boiling Point | Data not available. | |
| Solubility | The hydrochloride salt is expected to have enhanced solubility in water and alcohols compared to the free base. The free base is reported to have low solubility in water and is soluble in organic solvents like ethanol and chloroform. Piperidine and its salts are generally soluble in water and alcohols.[3][4] | |
| pKa | Data not available. The piperidine nitrogen is basic, with a pKa of the protonated form typically around 11.22.[5] The carboxylic acid group is acidic. | |
| Stability | The free base is stable under normal storage conditions.[1] The hydrochloride salt is generally stable, but should be stored in a cool, dry place away from incompatible materials. | |
| Storage | Store in a cool, well-ventilated area away from excessive heat or moisture.[2] For long-term storage, keeping the compound under an inert atmosphere is recommended. |
Spectral Data and Characterization
Expected ¹H NMR Spectral Features:
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Aromatic protons of the benzyl group.
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A singlet for the benzylic methylene protons (Ar-CH₂-N).
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Multiplets for the piperidine ring protons .
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A broad singlet for the hydroxyl proton (-OH).
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A broad singlet for the carboxylic acid proton (-COOH).
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A broad singlet for the protonated amine (-N⁺H-).
Expected ¹³C NMR Spectral Features:
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Signals corresponding to the aromatic carbons of the benzyl group.
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A signal for the benzylic methylene carbon (Ar-CH₂-N).
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Signals for the piperidine ring carbons .
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A signal for the quaternary carbon at the C4 position.
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A signal for the carboxylic acid carbon (-COOH).
Expected FT-IR Spectral Features:
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A broad absorption band for the O-H stretch of the hydroxyl and carboxylic acid groups.
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A sharp absorption band for the C=O stretch of the carboxylic acid.
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Absorption bands for the C-H stretches of the aromatic and aliphatic groups.
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An absorption band for the N-H stretch of the protonated amine.
Expected Mass Spectrometry Data:
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The mass spectrum would be expected to show the molecular ion peak for the free base (m/z = 235.28) and characteristic fragmentation patterns.
Reactivity and Synthesis
The reactivity of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is dictated by its functional groups: the tertiary amine, the hydroxyl group, and the carboxylic acid.
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Amine: The piperidine nitrogen is basic and can be deprotonated to the free base. It can also participate in N-alkylation or N-acylation reactions under appropriate conditions.
-
Hydroxyl Group: The tertiary hydroxyl group can undergo esterification or etherification reactions.
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Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or reduced to an alcohol.
Synthesis Pathway:
A common synthetic route to 4-hydroxy-4-carboxypiperidine derivatives involves the Strecker synthesis or a related cyanation reaction starting from a piperidone precursor. A plausible synthetic pathway for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is outlined below:
Caption: Plausible synthesis of the target compound.
This pathway involves the reaction of 1-benzyl-4-piperidone with a cyanide source to form the corresponding cyanohydrin. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the carboxylic acid, which can then be isolated as the hydrochloride salt.
Safety and Handling
Hazard Statements (inferred):
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Toxic if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
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Use only outdoors or in a well-ventilated area.
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If swallowed, immediately call a poison center or doctor.
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If on skin, wash with plenty of water.
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If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
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Eye/Face Protection: Safety glasses with side-shields or goggles.
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Skin Protection: Chemical-resistant gloves and lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate.
Applications in Research and Drug Development
1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride serves as a valuable building block in the synthesis of a wide range of pharmaceutical compounds. The piperidine scaffold is a common motif in many biologically active molecules, and the functional groups on this intermediate allow for diverse chemical modifications. It is a precursor for the synthesis of analgesics and other neurologically active compounds.[7]
Conclusion
1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a key chemical intermediate with significant potential in pharmaceutical research and development. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, expected spectral characteristics, reactivity, and safety considerations. A thorough understanding of these properties is essential for its effective and safe use in the laboratory and in the synthesis of novel therapeutic agents.
References
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Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. (n.d.). Retrieved from [Link]
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Piperidine | Solubility of Things. (n.d.). Retrieved from [Link]
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1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. (n.d.). AbacipharmTech. Retrieved from [Link]
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4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. (n.d.). PubChem. Retrieved from [Link]
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Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. (n.d.). Retrieved from [Link]
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Piperidine. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis and Pharmacological Characterization of 1-benzyl-4-aminoindole-based Thyroid Hormone Receptor β Agonists. (2014). Bioorganic & Medicinal Chemistry, 22(1), 488-498. [Link]
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015). Journal of the Chemical Society of Pakistan, 37(4), 785-790.
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